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Compound Name: (R,R)-VVD-118313

Cat. No.: B10855474 Get Quote

An In-Depth Technical Guide to (R,R)-VVD-118313: A Selective Allosteric Inhibitor of JAK1

Introduction
(R,R)-VVD-118313 is a stereoisomer of VVD-118313, a potent, selective, and covalently-acting

allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] As a member of the Janus kinase family

(which also includes JAK2, JAK3, and TYK2), JAK1 is a critical mediator of cytokine signaling,

playing a key role in inflammatory and autoimmune diseases, as well as in cancer.[3][4] VVD-

118313 distinguishes itself from many other JAK inhibitors by targeting a non-catalytic, isoform-

restricted cysteine residue, offering a novel mechanism for achieving high selectivity.[3][5] This

technical guide provides a comprehensive overview of the mechanism of action, experimental

validation, and key data associated with (R,R)-VVD-118313 and its parent compound, VVD-

118313, tailored for researchers and drug development professionals.

Core Mechanism of Action
VVD-118313 operates through a unique allosteric mechanism, covalently binding to cysteine

residue 817 (C817) located in the pseudokinase (JH2) domain of JAK1.[3][5] This specific

cysteine is present in JAK1 and TYK2 (as C838) but is notably absent in JAK2 and JAK3,

forming the basis for the inhibitor's remarkable selectivity.[3][6] By engaging C817, VVD-

118313 blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby

inhibiting downstream signaling cascades.[1][5][7] This allosteric inhibition effectively decouples

the kinase from its upstream cytokine receptor activation, preventing the subsequent

phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)

proteins.[5][7]
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The covalent nature of this interaction contributes to the durable and potent inhibitory effects of

the compound.[3] Furthermore, (R,R)-VVD-118313, as an isomer of VVD-118313, contains an

alkyne group, making it a useful tool for chemical biology applications such as click chemistry.

[1] This feature allows for the attachment of reporter tags to visualize and track the molecule in

experimental systems.
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Figure 1: JAK1-STAT Signaling Pathway and Inhibition by (R,R)-VVD-118313.
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Quantitative Data Summary
The inhibitory activity of VVD-118313 has been quantified across various cellular assays,

demonstrating its potency and selectivity. The data presented below is a summary of key

findings from published literature.

Parameter Assay System Value Reference

IC50

IFNα-stimulated

STAT1

phosphorylation

(human PBMCs)

32 nM [8]

IC50

IL-6-stimulated STAT3

phosphorylation

(human PBMCs)

~30-50 nM [9]

IC50

IL-2-stimulated STAT5

phosphorylation

(human PBMCs)

Partial inhibition at

0.1-1 µM
[5][9]

Cysteine Engagement
JAK1_C817 in human

PBMCs

Near-complete at 0.1

µM
[5]

Cysteine Engagement
TYK2_C838 in human

PBMCs

Near-complete at 0.1

µM
[5]

Effect on JAK2

GM-CSF-stimulated

STAT5

phosphorylation

(human PBMCs)

Inactive [5]

Effect on C817A

Mutant

IFNα/IL-6-stimulated

STAT1/3

phosphorylation

Inactive [5]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following are summaries of key experimental protocols used in the characterization of VVD-
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118313.

Cell Culture and Treatment
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using

Ficoll gradient centrifugation.[10] For cytokine stimulation assays, PBMCs are pre-incubated

with VVD-118313 or vehicle control (DMSO) for a specified duration (e.g., 2-3 hours) before

stimulation with a specific cytokine (e.g., IFNα, IL-6, IL-2, GM-CSF) for a short period (e.g., 15-

30 minutes).[5][9]

The 22Rv1 human prostate carcinoma cell line is also utilized, particularly for experiments

involving the expression of wild-type (WT) or mutant forms of JAK1 (e.g., C817A).[5] These

cells are cultured in appropriate media and transfected to express the desired JAK1 constructs.

Western Blotting for Phospho-STAT Analysis
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation.

Cell Lysis: Following treatment and stimulation, cells are lysed in a buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

standard method (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or

PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT

proteins.

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody, and the signal is detected using an enhanced

chemiluminescence (ECL) substrate.

Quantification: The band intensities are quantified using densitometry software, and the

levels of phosphorylated STAT are normalized to the total STAT levels.
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Figure 2: Experimental Workflow for Western Blot Analysis of STAT Phosphorylation.

Mass Spectrometry-Based Activity-Based Protein
Profiling (MS-ABPP)
Objective: To identify the specific cysteine residues engaged by VVD-118313 across the

proteome.

Cell Treatment: Human PBMCs are treated in situ with VVD-118313 or DMSO for a defined

period (e.g., 3 hours).

Proteome Lysing and Labeling: Cells are lysed, and the proteomes are treated with an

iodoacetamide-desthiobiotin (IA-DTB) probe, which labels cysteine residues that have not

been engaged by the inhibitor.

Protein Enrichment: The labeled proteins are enriched using streptavidin beads.

Proteolytic Digestion: The enriched proteins are digested into peptides (e.g., with trypsin).

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the IA-DTB-labeled cysteine-

containing peptides.

Data Analysis: The relative abundance of labeled peptides from the inhibitor-treated sample

is compared to the DMSO control to determine the degree of engagement for each cysteine

residue. A significant reduction in the signal for a specific cysteine indicates engagement by

VVD-118313.

Selectivity Profile
A key advantage of VVD-118313 is its high selectivity for JAK1-dependent signaling pathways.

While it potently inhibits IFNα- and IL-6-mediated signaling, which are strongly dependent on
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JAK1, it only partially affects the IL-2 pathway, which relies on both JAK1 and JAK3.[5]

Crucially, signaling pathways that are independent of JAK1, such as the GM-CSF pathway

mediated by JAK2, are not impaired by VVD-118313.[5] This selective inhibition profile is a

significant advancement over less-selective, ATP-competitive JAK inhibitors and suggests the

potential for a more favorable side-effect profile in therapeutic applications.
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Figure 3: Selectivity Profile of (R,R)-VVD-118313 among JAK Family Members.

Conclusion
(R,R)-VVD-118313 and its parent compound represent a significant advancement in the

development of selective JAK1 inhibitors. By targeting a unique, allosteric cysteine residue,

these molecules achieve a level of selectivity that is difficult to obtain with traditional ATP-

competitive inhibitors. The detailed experimental data and protocols outlined in this guide

provide a solid foundation for researchers and drug developers interested in exploring the

therapeutic potential of this novel class of inhibitors. The high potency, selectivity, and well-

defined mechanism of action make (R,R)-VVD-118313 a valuable tool for dissecting JAK1

signaling and a promising candidate for further development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.mycancergenome.org/content/pathways/jak-stat-signaling/
https://www.mycancergenome.org/content/pathways/jak-stat-signaling/
https://www.benchchem.com/product/b10855474?utm_src=pdf-body-img
https://www.benchchem.com/product/b10855474?utm_src=pdf-body
https://www.benchchem.com/product/b10855474?utm_src=pdf-body
https://www.benchchem.com/product/b10855474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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